Ethyl 3,3-dicyclopropyl-3-hydroxypropanoate
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Overview
Description
Ethyl 3,3-dicyclopropyl-3-hydroxypropanoate is an organic compound with the molecular formula C11H18O3. It features a unique structure with two cyclopropyl groups attached to a central carbon, which is also bonded to a hydroxyl group and an ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,3-dicyclopropyl-3-hydroxypropanoate typically involves the esterification of 3,3-dicyclopropyl-3-hydroxypropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
This would include the use of continuous reactors and efficient separation techniques to isolate the desired ester product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3-dicyclopropyl-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Formation of 3,3-dicyclopropyl-3-oxopropanoate.
Reduction: Formation of ethyl 3,3-dicyclopropyl-3-hydroxypropanol.
Substitution: Formation of ethyl 3,3-dicyclopropyl-3-chloropropanoate.
Scientific Research Applications
Ethyl 3,3-dicyclopropyl-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3,3-dicyclopropyl-3-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl groups may enhance the compound’s binding affinity to these targets, leading to various biological effects. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,3-diphenyl-3-hydroxypropanoate: Similar structure but with phenyl groups instead of cyclopropyl groups.
Ethyl 3,3-dicyclopropyl-3-oxopropanoate: Oxidized form of the compound.
Ethyl 3,3-dicyclopropyl-3-chloropropanoate: Chlorinated derivative of the compound.
Uniqueness
Ethyl 3,3-dicyclopropyl-3-hydroxypropanoate is unique due to the presence of cyclopropyl groups, which impart distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
17206-84-7 |
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Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
ethyl 3,3-dicyclopropyl-3-hydroxypropanoate |
InChI |
InChI=1S/C11H18O3/c1-2-14-10(12)7-11(13,8-3-4-8)9-5-6-9/h8-9,13H,2-7H2,1H3 |
InChI Key |
GUOPQJLNDSTQGK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1CC1)(C2CC2)O |
Origin of Product |
United States |
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